![molecular formula C23H29F3N2OS B12575041 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol CAS No. 301841-85-0](/img/structure/B12575041.png)
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol is a complex organic compound characterized by the presence of a trifluoromethyl group, an azobenzene moiety, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol typically involves multiple steps. One common method includes the following steps:
Formation of the Azobenzene Intermediate: The azobenzene intermediate can be synthesized by diazotization of 4-amino-4’-(trifluoromethyl)azobenzene followed by coupling with phenol.
Etherification: The azobenzene intermediate is then etherified with 1,10-dibromodecane in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF).
Thiol Introduction: Finally, the thiol group is introduced by reacting the etherified product with thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azobenzene moiety can be reduced to form hydrazobenzene derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Hydrazobenzene derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its thiol group.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers.
Mécanisme D'action
The mechanism of action of 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Azobenzene Moiety: The azobenzene moiety can undergo photoisomerization, which can be used to control the activity of the compound in a light-dependent manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{(E)-[3-(Trifluoromethyl)phenyl]diazenyl}phenol: Similar structure but lacks the decane-1-thiol chain.
4-(Trifluoromethyl)phenyl Azobenzene: Similar azobenzene moiety but different substituents.
Propriétés
Numéro CAS |
301841-85-0 |
|---|---|
Formule moléculaire |
C23H29F3N2OS |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
10-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenoxy]decane-1-thiol |
InChI |
InChI=1S/C23H29F3N2OS/c24-23(25,26)19-9-11-20(12-10-19)27-28-21-13-15-22(16-14-21)29-17-7-5-3-1-2-4-6-8-18-30/h9-16,30H,1-8,17-18H2 |
Clé InChI |
VRUWNMDGDQCTDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)OCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
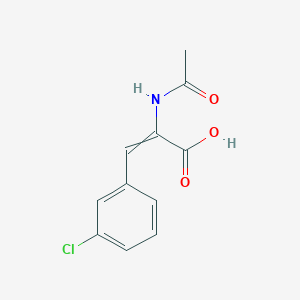
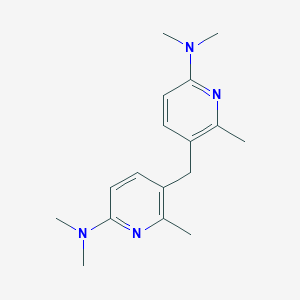
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)
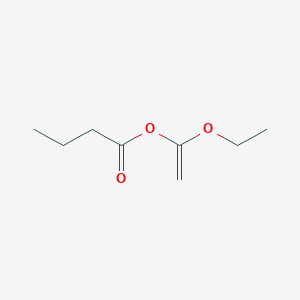
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
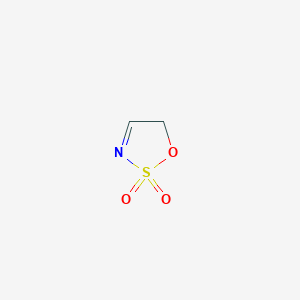
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
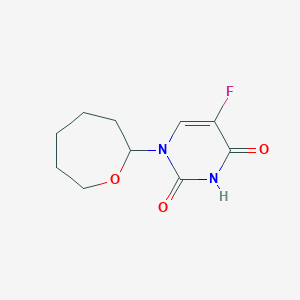
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
